N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an isoxazole ring, a diethylamino group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the diethylamino group via nucleophilic substitution.
- Attachment of the dimethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-4-methyl-3-isoxazolecarboxamide
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-ethyl-3-isoxazolecarboxamide
Uniqueness
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both diethylamino and dimethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
145440-99-9 |
---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3 |
InChI Key |
LOQWMANLSOLNMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Synonyms |
N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.